N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Overview
Description
N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidinecarboxamides. Compounds in this class are often studied for their potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-METHYL-1H-PYRAZOL-3-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the methyl group: Methylation of the pyrazole ring can be done using methyl iodide in the presence of a base.
Formation of the piperidine ring: This can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the sulfonyl group: This step involves the reaction of the piperidine ring with a sulfonyl chloride.
Formation of the carboxamide group: This can be achieved through the reaction of the piperidine derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the piperidine ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methylsulfonyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Potential therapeutic applications, such as anti-inflammatory or analgesic agents.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of N4-(1-METHYL-1H-PYRAZOL-3-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE: can be compared with other piperidinecarboxamides and pyrazole derivatives.
This compound: is unique due to its specific substitution pattern and the presence of both pyrazole and piperidine rings.
Uniqueness
The uniqueness of N4-(1-METHYL-1H-PYRAZOL-3-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1-methylpyrazol-3-yl)-1-methylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-14-6-5-10(13-14)12-11(16)9-3-7-15(8-4-9)19(2,17)18/h5-6,9H,3-4,7-8H2,1-2H3,(H,12,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYMZEALVWRXLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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